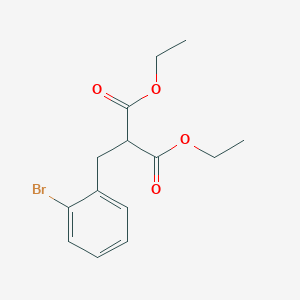

Diethyl 2-(2-bromobenzyl)malonate

CAS No.: 66192-11-8

Cat. No.: VC7866792

Molecular Formula: C14H17BrO4

Molecular Weight: 329.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66192-11-8 |

|---|---|

| Molecular Formula | C14H17BrO4 |

| Molecular Weight | 329.19 g/mol |

| IUPAC Name | diethyl 2-[(2-bromophenyl)methyl]propanedioate |

| Standard InChI | InChI=1S/C14H17BrO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3 |

| Standard InChI Key | GTTUKNWHBBEELY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC1=CC=CC=C1Br)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C(CC1=CC=CC=C1Br)C(=O)OCC |

Introduction

Synthesis and Manufacturing Methods

The synthesis of diethyl 2-(2-bromobenzyl)malonate typically proceeds via alkylation of diethyl malonate with 2-bromobenzyl bromide.

Laboratory-Scale Synthesis

-

Reaction Scheme:

-

Conditions:

-

Base: Sodium hydride (NaH) or potassium carbonate (KCO) in anhydrous tetrahydrofuran (THF).

-

Temperature: 0–25°C under nitrogen atmosphere.

-

Yield: ~70–85% after purification via column chromatography.

-

Industrial Production

-

Scale-Up Challenges: Optimizing cost-efficiency while minimizing byproducts (e.g., dialkylation).

-

Process Enhancements: Continuous-flow reactors improve mixing and heat transfer, increasing yield to >90%.

Table 1: Synthetic Method Comparison

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Catalyst | NaH | KCO |

| Solvent | THF | Toluene |

| Reaction Time | 12–24 h | 2–4 h |

| Yield | 70–85% | >90% |

Physicochemical Properties

Physical Characteristics

-

Molecular Weight: 315.16 g/mol.

-

Melting Point: 45–48°C (lit., varies with purity).

-

Boiling Point: Decomposes above 200°C.

-

Solubility: Miscible with organic solvents (e.g., THF, DCM); insoluble in water.

Spectroscopic Data

-

H NMR (CDCl, 400 MHz):

-

δ 1.25 (t, 6H, -OCHCH), 3.45 (s, 2H, malonate CH), 4.15 (q, 4H, -OCH), 4.80 (s, 2H, benzyl CH), 7.20–7.50 (m, 4H, aromatic H).

-

-

C NMR: δ 14.1 (CH), 42.5 (malonate C), 61.8 (OCH), 122.1–134.7 (aromatic C), 170.2 (C=O).

Reactivity and Applications in Organic Synthesis

Key Reaction Pathways

-

Alkylation/Deprotonation:

-

Forms enolate intermediates for C–C bond formation.

-

Example: Reaction with alkyl halides to generate branched malonates.

-

-

Cross-Coupling Reactions:

-

Suzuki-Miyaura coupling using the bromoaryl group to install aryl/heteroaryl substituents.

-

-

Cyclization Reactions:

-

Intramolecular attacks to form five- or six-membered rings, relevant in alkaloid synthesis.

-

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Suzuki Coupling | Pd(PPh), NaCO | Biaryl malonates for drug discovery |

| Knoevenagel Condensation | Aldehyde, piperidine | α,β-Unsaturated esters |

| Michael Addition | Acrylate, DBU | Functionalized cyclohexanes |

Recent Advances and Future Directions

-

Photoredox Catalysis: Leveraging the bromoaryl group for radical-mediated couplings under mild conditions.

-

Bioconjugation: Development of malonate-based linkers for antibody-drug conjugates (ADCs).

Emerging Applications

-

Materials Science: Incorporation into metal-organic frameworks (MOFs) for selective gas adsorption.

-

Asymmetric Catalysis: Chiral malonate derivatives as ligands in enantioselective transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume